molecular formula C7H6IN3 B3108877 4-Iodo-1-methylbenzotriazole CAS No. 169212-67-3

4-Iodo-1-methylbenzotriazole

Cat. No.: B3108877
CAS No.: 169212-67-3
M. Wt: 259.05 g/mol
InChI Key: UMZXYBJDMGHEBV-UHFFFAOYSA-N
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Description

4-Iodo-1-methylbenzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring The presence of an iodine atom at the fourth position and a methyl group at the first position distinguishes this compound from other benzotriazole derivatives

Preparation Methods

The synthesis of 4-Iodo-1-methylbenzotriazole typically involves the iodination of 1-methylbenzotriazole. One common method includes the reaction of 1-methylbenzotriazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Iodo-1-methylbenzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds. These reactions typically require palladium catalysts and bases like potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid would yield a biphenyl derivative.

Scientific Research Applications

4-Iodo-1-methylbenzotriazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable building block in organic synthesis.

    Biology and Medicine: Benzotriazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-Iodo-1-methylbenzotriazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzotriazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

In industrial applications, the compound may act as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.

Comparison with Similar Compounds

4-Iodo-1-methylbenzotriazole can be compared with other benzotriazole derivatives such as:

    4-Methylbenzotriazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1H-Benzotriazole: The parent compound without any substituents, used widely as a corrosion inhibitor.

    5-Methylbenzotriazole: Similar to 4-Methylbenzotriazole but with the methyl group at the fifth position.

The presence of the iodine atom in this compound enhances its reactivity, making it more versatile in synthetic applications compared to its non-iodinated counterparts.

Properties

IUPAC Name

4-iodo-1-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZXYBJDMGHEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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